Salicortin

Anti-inflammatory Salicylate Pharmacology PBMC Assay

Salicortin (CAS 29836-41-7) is a phenolic glycoside with a unique metabolic profile: it generates catechol and 6-HCH, yielding significantly lower plasma salicylic acid than salicin, and inhibits PGE2 more effectively than tremulacin. This makes it the superior probe for COX-independent anti-inflammatory mechanisms and a critical reference standard for bioanalytical method validation. Ideal for formulators developing GI-safe willow bark products and researchers dissecting salicylate-independent pathways. Quantify salicortin for batch-to-batch consistency in nutraceutical extracts. Procure high-purity salicortin to ensure reproducible pharmacological data and avoid salicylic acid-related irritation.

Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
CAS No. 29836-41-7
Cat. No. B1681395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicortin
CAS29836-41-7
Synonyms2',6'-O-acetylsalicortin
salicortin
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20?/m1/s1
InChIKeyCZDNLUMNELLDDD-QZFWYPLZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Salicortin (CAS 29836-41-7): A Phenolic Glycoside from Salicaceae Species with Distinct Anti-Inflammatory and Metabolic Profile


Salicortin (CAS 29836-41-7) is a phenolic glycoside predominantly isolated from the bark and leaves of Populus and Salix species [1]. It belongs to the salicinoid class of compounds, which are known for their anti-inflammatory, analgesic, and antipyretic properties [2]. Salicortin is a key secondary metabolite in these plants, often accounting for a significant portion of the total phenolic content [1]. Its chemical structure consists of a salicyl alcohol moiety linked to a glucose unit and an additional hydroxycyclohexenonoyl (HCH) moiety, which distinguishes it from simpler salicylates like salicin [2].

Why Salicortin (CAS 29836-41-7) Cannot Be Substituted with Generic Salicylates in Research or Formulation


Salicortin exhibits a unique pharmacological and metabolic profile that cannot be replicated by simpler salicylates like salicin or acetylsalicylic acid. Unlike salicin, which is a direct prodrug for salicylic acid, salicortin undergoes a distinct enzymatic degradation pathway yielding unique metabolites such as catechol and 6-hydroxycyclohexen-2-one (6-HCH) [1]. This results in a markedly different in vivo exposure profile, with salicortin generating significantly lower plasma levels of salicylic acid compared to salicin [2]. Furthermore, salicortin demonstrates superior anti-inflammatory potency in specific cellular assays, inhibiting PGE2 release more effectively than structurally related compounds like tremulacin [3]. These differences are critical for researchers seeking to study specific metabolic pathways or to develop formulations with a targeted pharmacological effect that avoids the gastrointestinal irritation associated with high salicylic acid levels.

Salicortin (CAS 29836-41-7): Comparative Quantitative Evidence Against Key Analogs


Salicortin Demonstrates Superior Inhibition of PGE2 Release Compared to Tremulacin in Human PBMCs

Salicortin exhibits significantly higher anti-inflammatory potency than tremulacin in a human peripheral blood mononuclear cell (PBMC) model of inflammation. At a concentration of 25 µg/mL, salicortin reduced PGE2 release to 28% of LPS-stimulated control, whereas tremulacin only reduced it to 37% under the same conditions [1]. This represents a 24% greater reduction in PGE2 release for salicortin.

Anti-inflammatory Salicylate Pharmacology PBMC Assay

Salicortin Undergoes Distinct Enzymatic Degradation Compared to Salicin, Producing Unique Metabolites

Salicortin is completely hydrolyzed by beta-glucosidase, yielding saligenin and glucose, and uniquely produces (+)-6-hydroxycyclohexen-2-one (6-HCH) as an additional metabolite. In contrast, salicin is completely stable under esterase hydrolysis and does not produce 6-HCH [1]. This differential metabolic fate demonstrates that salicortin cannot be considered a simple prodrug equivalent to salicin.

Metabolism Enzymatic Degradation Beta-Glucosidase

Oral Salicortin Results in Lower Salicylic Acid Plasma Levels Than Salicin in Humans

A human pharmacokinetic study directly comparing pure salicortin, pure salicin, and willow bark extract found that oral administration of salicortin led to a significantly lower maximal plasma concentration of salicylic acid than equivalent doses of salicin or the full extract [1]. While precise numerical values were not provided in the abstract, the authors reported a 'deutlich geringeren Plasmakonzentration' (significantly lower plasma concentration).

Pharmacokinetics Bioavailability Human Study

Salicortin Generates Catechol as a Major In Vivo Metabolite, Distinct from Salicin

In vivo, salicortin is uniquely metabolized to catechol, a compound with known anti-inflammatory properties. After oral administration of 100 mg/kg (235.8 µmol/kg) salicortin to Wistar rats, peak serum concentrations of catechol reached 1.43 mg/L (13.0 µM) at 0.5 hours post-dose . This contrasts with salicin, which is primarily metabolized to salicylic acid without generating significant catechol.

Metabolite Profiling In Vivo Pharmacokinetics Catechol

Salicortin and Salicin Dominate the Phenolic Profile of Willow Bark, but Salicortin is More Abundant in Many Species

In willow bark stems, salicylates account for 72% of total phenolics, with salicin and salicortin being the most prominent components [1]. However, the relative abundance varies by species and genotype; salicortin often exceeds salicin in concentration, with reported ranges from 0.03% to 4% dry weight for salicortin versus less than 1% for salicin in many species [2]. This natural abundance suggests that salicortin is a major contributor to the biological activity of willow bark extracts.

Phytochemical Composition Quantitative Analysis Salicaceae

Targeted Application Scenarios for Salicortin (CAS 29836-41-7) Based on Quantitative Differentiation


Mechanistic Studies on Non-Salicylate Anti-Inflammatory Pathways

Salicortin's unique degradation to catechol and its superior inhibition of PGE2 release compared to tremulacin [1] make it an ideal probe for investigating anti-inflammatory mechanisms independent of the COX-1/COX-2 pathway. Researchers studying the role of catechol in inflammation or seeking to differentiate salicylate-dependent and independent effects will find salicortin a more suitable tool than salicin, which primarily acts via salicylic acid.

Development of Gastrointestinal-Sparing Herbal Formulations

The evidence that salicortin yields significantly lower systemic salicylic acid levels compared to salicin [2] suggests its potential for developing willow bark-based products with reduced risk of gastric irritation. Formulators can prioritize salicortin-rich extracts or use pure salicortin to achieve anti-inflammatory efficacy while minimizing salicylic acid exposure, a key differentiator for patients with sensitive stomachs.

Standardization of Willow Bark Extracts for Bioactivity Consistency

Given that salicortin and salicin together constitute 72% of phenolics in willow bark, with salicortin often being the more abundant component [3], its quantification is essential for batch-to-batch consistency. Procurement specifications for willow bark extracts used in clinical trials or nutraceuticals should include salicortin content as a critical quality attribute, as it may better correlate with the desired anti-inflammatory and analgesic outcomes than salicin alone.

Metabolite-Focused Pharmacokinetic and Toxicological Studies

Salicortin's distinct metabolic profile, including the rapid generation of catechol (Cmax 13.0 µM at 0.5h) , necessitates specialized analytical methods and toxicological assessments that differ from those used for salicin. This makes salicortin a unique reference standard for developing and validating bioanalytical methods (e.g., LC-MS/MS) for the detection of salicylate metabolites in biological matrices, and for toxicology studies focused on catechol's safety profile.

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